molecular formula C5H5BrN2O2S B3236328 4-Bromo-6-(methylsulfonyl)pyrimidine CAS No. 1367905-95-0

4-Bromo-6-(methylsulfonyl)pyrimidine

Cat. No. B3236328
CAS RN: 1367905-95-0
M. Wt: 237.08 g/mol
InChI Key: RZHPRCNPVYBPQA-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements related to ingestion, skin irritation, eye irritation, and inhalation. Precautionary measures should be taken during handling .

Synthesis Analysis

The synthesis of 4-Bromo-6-(methylsulfonyl)pyrimidine involves a radical approach for protodeboronation of alkyl boronic esters. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation has not been well developed. This method provides a valuable route to access this compound .


Chemical Reactions Analysis

  • An oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylquinolines, and activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .
  • A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Safety and Hazards

  • Safety Data Sheet : Link

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenesChemical Science, 10(24), 6210-6215. : Safety Information and MSDS

properties

IUPAC Name

4-bromo-6-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHPRCNPVYBPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858672
Record name 4-Bromo-6-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(methylsulfonyl)pyrimidine

CAS RN

1367905-95-0
Record name 4-Bromo-6-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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